2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: is an organic compound that features both nitro and boronic ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the Miyaura borylation reaction. This process includes the coupling of a halogenated nitrophenol with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its reactivity with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- 2-Nitro-5-pyridineboronic acid pinacol ester
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Comparison: 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both nitro and boronic ester groups on the same aromatic ring. This dual functionality allows for diverse reactivity and applications in various fields. In comparison, similar compounds may have different substituents or functional groups that alter their reactivity and applications .
Properties
IUPAC Name |
2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(15)10(8)14(16)17/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOQVXWUIRWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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